molecular formula C10H12O4 B8479582 3-(3-Hydroxy-2-methoxyphenyl)propanoic acid

3-(3-Hydroxy-2-methoxyphenyl)propanoic acid

Cat. No. B8479582
M. Wt: 196.20 g/mol
InChI Key: DPKFDMMBMONGGQ-UHFFFAOYSA-N
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Patent
US09181186B2

Procedure details

To a solution of 5-(3-hydroxy-2-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (100 mg) in DMF (10 mL) was added water (1.0 mL), and the mixture was stirred at 90° C. for 15 hr. The reaction mixture was cooled to room temperature, and ethyl acetate was added. The mixture was washed with 1N hydrochloric acid and saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give the title compound (50 mg) as a yellow oil. This compound was used for the next step without further purification.
Name
5-(3-hydroxy-2-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([O:19][CH3:20])=[C:4]([CH:16]=[CH:17][CH:18]=1)[CH2:5][CH:6]1C(=O)OC(C)(C)[O:8][C:7]1=[O:15].O.C(OCC)(=O)C>CN(C=O)C>[OH:1][C:2]1[C:3]([O:19][CH3:20])=[C:4]([CH2:5][CH2:6][C:7]([OH:15])=[O:8])[CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
5-(3-hydroxy-2-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
100 mg
Type
reactant
Smiles
OC=1C(=C(CC2C(OC(OC2=O)(C)C)=O)C=CC1)OC
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 15 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
The mixture was washed with 1N hydrochloric acid and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
OC=1C(=C(C=CC1)CCC(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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